

# What is L-fructose-1-13C and its chemical properties?

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## Compound of Interest

Compound Name: *L-fructose-1-13C*

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## L-Fructose-1-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **L-fructose-1-13C**, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research and drug development. This document details its chemical properties, metabolic fate, and applications, with a focus on experimental methodologies and data interpretation.

### Introduction to L-Fructose-1-13C

**L-fructose-1-13C** is the L-enantiomer of fructose, a six-carbon monosaccharide, where the carbon atom at the C1 position is replaced with the stable isotope, carbon-13 ( $^{13}\text{C}$ ). This isotopic labeling allows for the tracing of the metabolic fate of the C1 carbon of L-fructose through various biochemical pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). While D-fructose is the common, naturally occurring isomer, the study of L-sugars and their metabolic pathways is a growing area of interest, particularly in understanding xenobiotic metabolism and developing novel therapeutic agents.

### Chemical and Physical Properties

**L-fructose-1-13C** shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the isotopic enrichment at the C1 position. This substitution results in a slightly higher molecular weight.

Property	Value	Reference
CAS Number	117013-21-5	[1][2]
Molecular Formula	C <sub>5</sub> <sup>13</sup> CH <sub>12</sub> O <sub>6</sub>	[1]
Molecular Weight	181.15 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Solubility	Soluble in water	
Isotopic Purity	Typically ≥98% atom <sup>13</sup> C	
Melting Point	101-103 °C (for L-fructose)	

## Metabolic Pathways of Fructose

While most metabolic studies focus on D-fructose, the fundamental pathways provide a framework for understanding the potential fate of **L-fructose-1-13C**. The metabolism of fructose primarily occurs in the liver, intestine, and kidneys. Unlike glucose, fructose metabolism is not directly regulated by insulin.

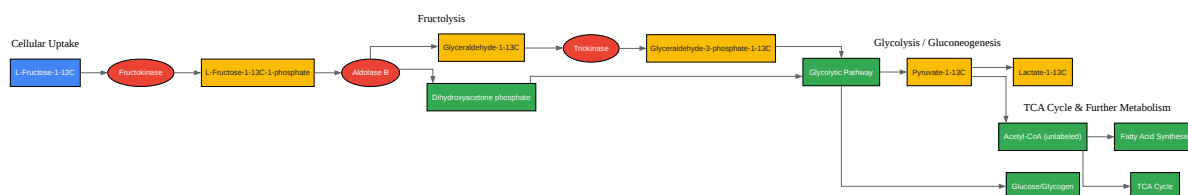
The initial step in fructose metabolism is its phosphorylation. This can occur via two main pathways:

- **Fructokinase Pathway:** This is the primary pathway in the liver, where fructokinase (ketohexokinase) phosphorylates fructose at the C1 position to form fructose-1-phosphate.
- **Hexokinase Pathway:** In extrahepatic tissues like muscle and adipose tissue, hexokinase can phosphorylate fructose at the C6 position to form fructose-6-phosphate, which then enters the glycolytic pathway.

The <sup>13</sup>C label at the C1 position of **L-fructose-1-13C** makes it an ideal tracer to investigate the flux through the fructokinase pathway.

## Fructolysis and the Fate of the 1-<sup>13</sup>C Carbon

The metabolic cascade following the phosphorylation of fructose is known as fructolysis. The diagram below illustrates the key steps and the expected location of the <sup>13</sup>C label originating from **L-fructose-1-<sup>13</sup>C**.



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### Metabolic fate of the C1 carbon from **L-fructose-1-<sup>13</sup>C**.

As depicted, the <sup>13</sup>C label from **L-fructose-1-<sup>13</sup>C** is retained on the C1 position of glyceraldehyde and subsequently on the C1 position of pyruvate and lactate. Decarboxylation of pyruvate to acetyl-CoA would result in the loss of the <sup>13</sup>C label as <sup>13</sup>CO<sub>2</sub>.

## Experimental Protocols

The following provides a generalized methodology for a stable isotope tracer study using **L-fructose-1-<sup>13</sup>C** in a cell culture model. This protocol is adapted from studies using labeled D-fructose and should be optimized for the specific cell line and experimental questions.

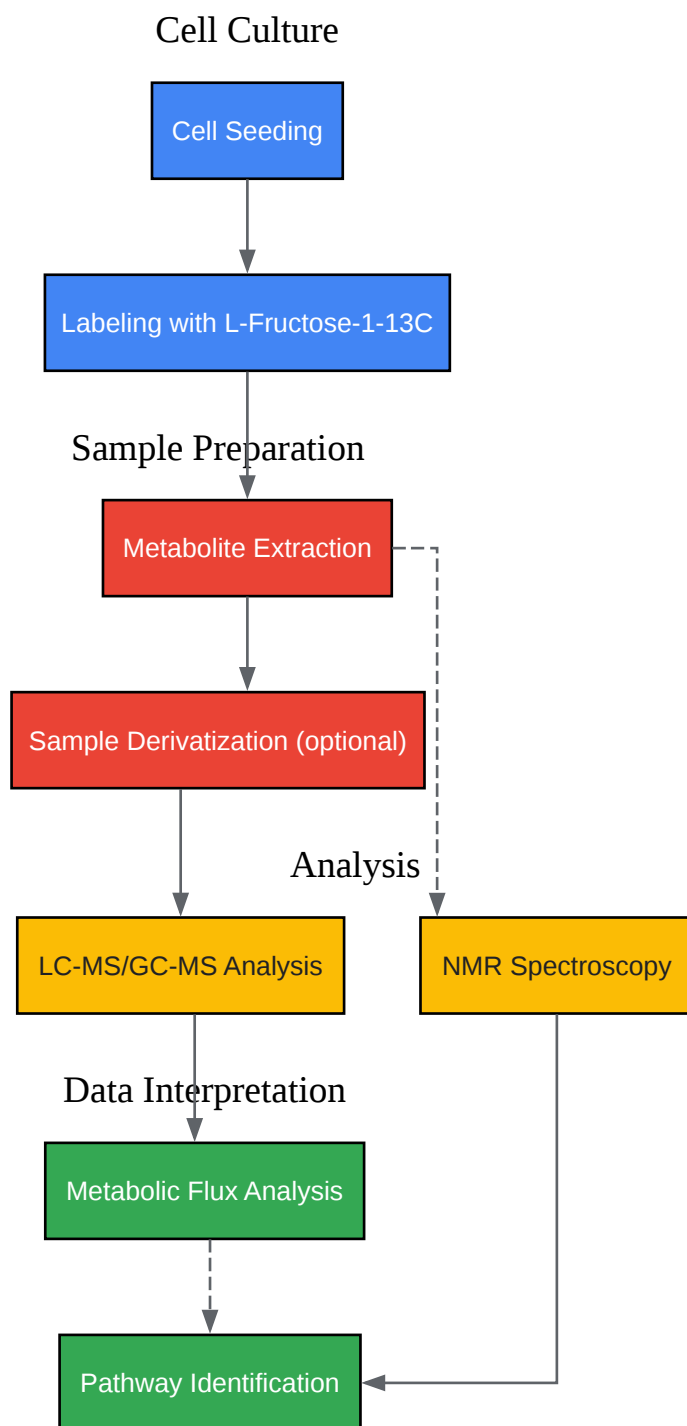
## Cell Culture and Isotope Labeling

- **Cell Seeding:** Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.
- **Medium Exchange:** Aspirate the standard growth medium and replace it with a medium containing a known concentration of L-fructose, where a specific percentage (e.g., 10-50%) is **L-fructose-1-13C**. The unlabeled portion should be standard L-fructose.
- **Incubation:** Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled fructose.
- **Metabolite Extraction:**
  - Aspirate the labeling medium.
  - Wash the cells with ice-cold phosphate-buffered saline (PBS).
  - Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
  - Scrape the cells and collect the cell lysate.
  - Centrifuge to pellet cellular debris.
  - Collect the supernatant containing the metabolites.
- **Sample Preparation:** Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for GC-MS analysis or reconstituted in a suitable solvent for LC-MS or NMR analysis.

## Analytical Methods

- **Mass Spectrometry (MS):** GC-MS or LC-MS is used to separate and identify metabolites and to determine the mass isotopologue distribution, which reveals the incorporation of the  $^{13}\text{C}$  label.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^{13}\text{C}$ -NMR can directly detect the position of the  $^{13}\text{C}$  label in metabolites, providing detailed information about metabolic pathways.

The workflow for such an experiment can be visualized as follows:



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General experimental workflow for a tracer study.

## Synthesis of L-Fructose-1-13C

The synthesis of isotopically labeled sugars is a complex process. While a specific, detailed synthesis for **L-fructose-1-13C** is not readily available in public literature, it can be conceptually derived from known methods for synthesizing L-sugars and introducing isotopic labels. One potential route involves the enzymatic synthesis from smaller, labeled precursors. For instance, an aldolase could be used to condense a  $^{13}\text{C}$ -labeled dihydroxyacetone phosphate with D-glyceraldehyde to form L-fructose-1,6-bisphosphate, which can then be dephosphorylated to yield **L-fructose-1-13C**. Chemical synthesis routes typically involve multiple protection and deprotection steps and stereospecific reactions to achieve the desired isomer.

## Applications in Research and Drug Development

- **Metabolic Flux Analysis:** Quantifying the rate of metabolic reactions and the contribution of fructose to various metabolic pools.
- **Disease Research:** Investigating alterations in fructose metabolism in diseases such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.
- **Drug Discovery:** Evaluating the effect of drug candidates on fructose metabolism and identifying potential therapeutic targets.
- **Understanding L-Sugar Metabolism:** Elucidating the pathways involved in the metabolism of non-natural L-sugars, which can have applications in food science and pharmacology.

## Conclusion

**L-fructose-1-13C** is a valuable tool for researchers and scientists seeking to unravel the complexities of fructose metabolism. Its specific labeling pattern allows for precise tracking of the C1 carbon through various biochemical transformations. The methodologies and information presented in this guide provide a solid foundation for designing and interpreting experiments using this powerful isotopic tracer, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

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